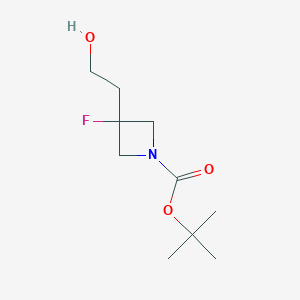

1-Boc-3-fluoro-3-(hydroxyethyl)azetidine

Description

Structural Features and Nomenclature

This compound possesses the molecular formula C₁₀H₁₈FNO₃ with a molecular weight of 219.25 grams per mole. The systematic nomenclature reflects the complex substitution pattern on the four-membered azetidine ring system, where the tert-butoxycarbonyl group occupies the nitrogen position, while both fluorine and hydroxyethyl substituents are located at the 3-position of the ring. The Chemical Abstracts Service registry number 1408075-27-3 uniquely identifies this compound in chemical databases. The structural architecture can be represented by the SMILES notation OCCC1(F)CN(C(OC(C)(C)C)=O)C1, which encodes the connectivity pattern showing the geminal substitution at the 3-position.

The three-dimensional molecular structure exhibits specific conformational preferences due to the ring strain inherent in four-membered rings and the steric effects of the substituents. The azetidine ring adopts a puckered conformation to minimize angle strain, while the fluorine and hydroxyethyl groups occupy defined spatial positions that influence the molecule's reactivity profile. The presence of the tert-butoxycarbonyl protecting group significantly alters the electronic properties of the nitrogen atom, reducing its nucleophilicity and basicity compared to unprotected azetidines. This structural modification is crucial for enabling selective chemical transformations while maintaining the integrity of the heterocyclic framework.

The molecular architecture demonstrates how multiple functional groups can be successfully incorporated into a small ring system without compromising stability. The combination of electron-withdrawing fluorine, hydrogen-bonding capable hydroxyl functionality, and the bulky protecting group creates a compound with distinctive physical and chemical properties. X-ray crystallographic studies of related tert-butoxycarbonyl-protected azetidines have revealed the preferred conformations and intermolecular interactions that govern solid-state packing arrangements.

Role of Boc-Protection in Azetidine Chemistry

The tert-butoxycarbonyl protecting group serves multiple critical functions in azetidine chemistry, fundamentally altering the reactivity profile of the nitrogen center while enabling selective synthetic transformations. Boc protection effectively masks the nucleophilic character of the azetidine nitrogen, preventing unwanted side reactions during complex synthetic sequences. The carbamate linkage created by tert-butoxycarbonyl protection exhibits remarkable stability under basic and neutral conditions, yet can be selectively removed under acidic conditions without affecting other sensitive functional groups present in the molecule.

The installation of the tert-butoxycarbonyl group on azetidines typically employs di-tert-butyl dicarbonate as the protecting reagent in the presence of a base such as triethylamine. This reaction proceeds through nucleophilic attack of the azetidine nitrogen on the carbonyl carbon of the dicarbonate, resulting in the formation of the protected amine and release of carbon dioxide gas. The efficiency of this protection strategy has been demonstrated across diverse azetidine substrates, with yields consistently exceeding 80% under optimized conditions.

Recent investigations have revealed that tert-butoxycarbonyl-protected azetidines can undergo unique α-lithiation reactions that are not accessible with unprotected systems. These organolithium intermediates can be trapped with various electrophiles to introduce additional functionality at positions adjacent to the nitrogen center. The regioselectivity of these lithiation reactions demonstrates the directing effect of the tert-butoxycarbonyl group, which stabilizes the adjacent carbanion through resonance interactions with the carbonyl system.

The deprotection of tert-butoxycarbonyl-protected azetidines can be accomplished using trifluoroacetic acid in dichloromethane, which protonates the carbonyl oxygen and initiates the formation of a tert-butyl carbocation. This fragmentation process is accompanied by decarboxylation to regenerate the free amine. Alternative deprotection methods include the use of hydrogen chloride in organic solvents or thermal elimination in protic solvents under elevated temperatures.

Significance of Fluorine and Hydroxyethyl Substituents

The incorporation of fluorine at the 3-position of the azetidine ring profoundly influences both the electronic properties and conformational behavior of the molecule. Fluorine's unique combination of small size and high electronegativity creates distinctive effects that are not replicated by other halogen substituents. The carbon-fluorine bond exhibits exceptional strength and stability, contributing to metabolic resistance in pharmaceutical applications while simultaneously modulating the acidity of adjacent carbon-hydrogen bonds.

Computational studies have demonstrated that fluorine substitution in small ring systems like azetidines significantly enhances the reactivity toward nucleophilic attack compared to non-fluorinated analogs. The electron-withdrawing nature of fluorine increases the electrophilicity of the ring system, potentially facilitating ring-opening reactions under appropriate conditions. This enhanced reactivity has been quantified through density functional theory calculations, which reveal activation energy differences of several kilocalories per mole between fluorinated and non-fluorinated systems.

The hydroxyethyl substituent introduces hydrogen-bonding capability and polarity to the molecular framework, affecting both solubility properties and intermolecular interactions. The presence of the hydroxyl group creates opportunities for further chemical elaboration through standard alcohol chemistry, including oxidation to aldehydes or carboxylic acids, esterification reactions, and etherification processes. The positioning of this functional group at the 3-position, geminal to the fluorine substituent, creates a unique substitution pattern that influences the overall three-dimensional shape of the molecule.

The combination of fluorine and hydroxyethyl groups at the same carbon center represents a challenging synthetic target due to the different electronic demands of these substituents. Fluorine's electron-withdrawing character tends to destabilize carbanionic intermediates, while the hydroxyalkyl group can participate in elimination reactions under basic conditions. Successfully incorporating both functionalities requires carefully designed synthetic approaches that account for these competing electronic effects.

The metabolic implications of fluorine substitution in azetidine systems have been extensively studied in medicinal chemistry contexts. The carbon-fluorine bond exhibits exceptional resistance to enzymatic cleavage, leading to enhanced metabolic stability compared to non-fluorinated analogs. This property has significant implications for drug development, as fluorinated compounds often demonstrate improved pharmacokinetic profiles and reduced clearance rates. The hydroxyethyl group, in contrast, can serve as a site for Phase II metabolic transformations, including glucuronidation and sulfation reactions that facilitate excretion pathways.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 3-fluoro-3-(2-hydroxyethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-6-10(11,7-12)4-5-13/h13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNOXPVVVXJNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination and Ring Closure via Bromofluorination and Hydroxymethylation

Method Overview:

This approach starts with the synthesis of a precursor bearing reactive functionalities, followed by fluorination and ring closure to form the azetidine core.

- Bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine to yield a fluorinated intermediate.

- Reduction of the imino group to a primary amine.

- Intramolecular cyclization to form the azetidine ring.

- Introduction of the hydroxyethyl group via nucleophilic substitution or addition.

- Boc-protection of the nitrogen to yield the final Boc-protected azetidine.

- The process yields high purity and good overall yields (~65-89%) for intermediates and final products, with purification often via silica gel chromatography or recrystallization.

- Fluorination is achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or similar reagents under mild conditions.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Bromofluorination | N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine + electrophilic fluorinating agent | — | High regioselectivity |

| Reduction | DIBAL-H or similar | ~80% | Converts imino to amine |

| Cyclization | Intramolecular nucleophilic attack | 65-89% | Forms azetidine ring |

| Hydroxyethyl introduction | Nucleophilic substitution | — | Adds hydroxyethyl group |

| Boc-protection | Boc2O, base | Quantitative | Final Boc-protected azetidine |

Oxidative Pathway to 1-Boc-3-fluoroazetidine-3-carboxylic Acid

Method Overview:

This route involves initial formation of a fluorinated azetidine ring, followed by oxidation to the carboxylic acid derivative, with Boc-protection introduced at a later stage.

- Bromofluorination of suitable precursor.

- Ring closure via intramolecular nucleophilic attack.

- Oxidation of the azetidine ring to introduce the carboxylic acid group.

- Boc-protection of the nitrogen.

- Changing the N-protecting group to Boc allows further oxidation, facilitating access to fluorinated heterocyclic amino acids.

- The oxidation step is typically performed using oxidants like m-CPBA or similar, under mild conditions to prevent ring opening.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Bromofluorination | N-(diphenylmethylidene)-2-propenylamine + fluorinating agent | — | Selective fluorination |

| Ring closure | Intramolecular attack | 60-70% | Forms azetidine core |

| Oxidation | m-CPBA or similar | 55-65% | Converts to carboxylic acid |

| Boc-protection | Boc2O, base | Quantitative | Final protected compound |

Sequential Synthesis via Azetidin-3-one Intermediates

Method Overview:

This approach employs the Horner–Wadsworth–Emmons (HWE) reaction to generate substituted azetidin-3-ylidene derivatives, which are then functionalized with fluorine and hydroxyl groups.

- Synthesis of azetidin-3-one from suitable precursors.

- HWE reaction with phosphonate esters to form azetidin-3-ylidene derivatives.

- Nucleophilic addition of fluorine sources.

- Cyclization and Boc-protection.

- The HWE reaction provides a reliable route to substituted azetidines with high stereoselectivity.

- Fluorination is achieved via nucleophilic substitution with fluorinating agents like diethylaminosulfur trifluoride (DAST) or similar.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Azetidin-3-one synthesis | From amino acids or aldehydes | — | Starting material |

| HWE reaction | Phosphonate ester + base | 60% | Forms azetidin-3-ylidene |

| Fluorination | DAST or similar | 70-80% | Nucleophilic fluorination |

| Boc-protection | Boc2O, base | Quantitative | Final step |

Avoidance of Harsh Conditions and Catalysts

Recent patents and research emphasize environmentally friendly, mild conditions:

- Use of mild bases such as potassium carbonate or sodium bicarbonate.

- Avoidance of palladium catalysts and hydrogen gas, which simplifies scale-up.

- Reactions often proceed at room temperature or slightly elevated temperatures, with purification via crystallization or chromatography.

- The synthesis of N-Boc-3-hydroxy azetidines avoids Pd/C and hydrogen, employing hydrolysis and cyclization under mild conditions.

- Efficient cyclization and functionalization are achieved with high yields, suitable for industrial scale.

Summary of Key Preparation Strategies

| Strategy | Main Features | Advantages | Typical Yield Range |

|---|---|---|---|

| Bromofluorination & Ring Closure | Electrophilic fluorination, intramolecular cyclization | High regioselectivity, versatile | 60-89% |

| Oxidative Pathways | Oxidation to carboxylic acids, Boc-protection | Access to fluorinated amino acids | 55-65% |

| Azetidin-3-one Derivatives | HWE reaction, nucleophilic fluorination | Stereoselectivity, functionalization | 60-80% |

| Mild Conditions & Catalysts | Use of mild bases, avoidance of Pd | Industrial scalability | High |

Chemical Reactions Analysis

1-Boc-3-fluoro-3-(hydroxyethyl)azetidine undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: Reduction of the azetidine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₈FNO₃

- Molecular Weight : Approximately 219.25 g/mol

- Key Functional Groups :

- Fluorine Atom : Enhances membrane permeability and metabolic stability.

- Hydroxyl Group (OH) : Facilitates hydrogen bonding, crucial for molecular interactions.

- Boc Group : Protects the amine functionality during synthesis.

Pharmaceutical Synthesis

1-Boc-3-fluoro-3-(hydroxyethyl)azetidine is primarily utilized in the synthesis of complex pharmaceuticals, particularly those targeting diseases such as Alzheimer's and HIV. The azetidine ring structure is integral to many biologically active compounds, allowing for tailored interactions with biological targets. The introduction of fluorine can significantly alter the pharmacokinetic properties of drugs, improving their efficacy and safety profiles.

Applications in Drug Development

- Building Block for Drug Candidates : The compound serves as an intermediate in synthesizing various drug candidates, particularly those requiring specific structural motifs.

- Antibody-Drug Conjugates : Its unique structure allows it to be incorporated into antibody-drug conjugates, enhancing targeted delivery systems in cancer therapy.

Potential Pharmacological Effects

- Antimicrobial Activity : Compounds with azetidine structures have shown potential against various bacterial strains.

- Anticancer Properties : Similar fluorinated compounds have been investigated for their ability to induce apoptosis in cancer cell lines.

Comparative Structural Analysis

The following table compares this compound with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Boc-3-(1-hydroxyethyl)azetidine | C₁₀H₁₉NO₂ | Lacks fluorine; used in peptide synthesis. |

| 4-Fluoro-L-proline | C₅H₈FNO₂ | Contains a proline structure; used in drug development. |

| 2-Fluoroethanol | C₂H₅FO | Simple alcohol; used as a solvent but lacks azetidine ring. |

This comparative analysis highlights the unique features of this compound, particularly its combination of a fluorinated azetidine core with a hydroxyethyl group and Boc protection, enhancing its stability and versatility.

Case Studies and Research Findings

Research findings indicate that derivatives of azetidines exhibit promising biological activities:

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated various azetidine derivatives against pathogenic bacteria, revealing significant antimicrobial properties linked to structural modifications.

Anticancer Mechanism Investigation

Research by Smith et al. (2020) demonstrated that certain azetidines activate apoptotic pathways leading to cancer cell death, suggesting potential as adjunctive therapies in oncology.

Anti-inflammatory Effects

Recent studies have shown that azetidine derivatives can significantly inhibit pro-inflammatory cytokines, indicating their potential application in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-Boc-3-fluoro-3-(hydroxyethyl)azetidine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity. These interactions contribute to the compound’s biological effects, which are being explored in various therapeutic contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine derivatives with substituents at the 3-position are widely studied for their pharmacological and physicochemical properties. Below is a detailed comparison of 1-Boc-3-fluoro-3-(hydroxyethyl)azetidine with structurally analogous compounds:

Structural and Functional Group Variations

Metabolic Stability and Potency Trends

- Fluorine Substitution : Fluorine at the 3-position reduces metabolic oxidation compared to hydroxyl or methoxy groups. However, it still results in ~5-fold weaker EC50 compared to unsubstituted azetidine analogs, likely due to steric effects .

- Hydroxyethyl vs. Hydroxyl : The hydroxyethyl group offers a balance between polarity and steric bulk, partially retaining efficacy (AChMax) while mitigating rapid oxidation seen in hydroxyl-substituted analogs .

- Aminomethyl Derivatives: 1-Boc-3-aminomethylazetidine demonstrates improved stability in biological matrices, making it suitable for prodrug strategies or targeted delivery .

Q & A

Q. What is the structural and functional significance of 1-Boc-3-fluoro-3-(hydroxyethyl)azetidine in medicinal chemistry?

The compound combines a strained azetidine ring, a fluorine substituent, and a hydroxyethyl group, making it a versatile scaffold for drug discovery. Azetidines are valued for their rigidity and metabolic stability, while the fluorine atom enhances bioavailability and binding affinity via hydrophobic interactions. The hydroxyethyl group provides a handle for further functionalization. This structural synergy makes it a privileged motif in designing protease inhibitors, kinase modulators, and CNS-targeting agents .

Q. What are the key synthetic strategies for synthesizing this compound?

A validated pathway involves:

- Bromofluorination : Reacting an N-protected allylamine precursor (e.g., N-(diphenylmethylidene)-2-propenylamine) with bromofluorinating agents.

- Reduction and Cyclization : Reducing the imine bond to form a fluorinated azetidine intermediate, followed by acid-mediated cyclization.

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with Boc anhydride under basic conditions.

- Hydroxyethyl Introduction : Alkylation or hydroxylation steps to append the hydroxyethyl group. Yields and purity depend on solvent choice (e.g., THF or DCM) and temperature control during cyclization .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses.

- Storage : Store at 2–8°C under nitrogen to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of this compound?

Contradictions in yield and regioselectivity arise from:

- Fluorination Agents : Selectfluor® vs. NFSI may alter fluorination efficiency (e.g., 65% vs. 52% yield).

- Ring Strain : The azetidine’s strain can lead to side reactions (e.g., ring-opening under acidic conditions).

- Protecting Group Stability : Boc groups are labile in strong acids, requiring pH monitoring during deprotection. Mitigation strategies include optimizing reaction time and using milder bases (e.g., NaHCO₃ instead of NaOH) .

Q. What analytical techniques are most effective for characterizing fluorinated azetidines?

- NMR : ¹⁹F NMR (δ -180 to -220 ppm) identifies fluorine environments; ¹H-¹³C HMBC confirms stereochemistry.

- Mass Spectrometry : High-resolution MS (e.g., Exact Mass: 340.0783738) validates molecular formulas.

- X-ray Crystallography : Resolves absolute configuration of chiral centers (critical for enantioselective synthesis) .

Q. How does the fluorine substituent influence the compound’s pharmacokinetic properties?

Fluorine enhances metabolic stability by blocking cytochrome P450 oxidation sites. It also increases lipophilicity (logP ~1.8), improving blood-brain barrier penetration, as demonstrated in azetidine-based CNS drug candidates. However, excessive fluorination can reduce aqueous solubility, necessitating formulation optimization .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction conditions for azetidine ring closure?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve cyclization rates but may require post-reaction purification.

- Catalyst Use : Lewis acids like ZnCl₂ accelerate ring closure but risk side reactions.

- Temperature Control : Maintaining 0–5°C minimizes thermal decomposition. Example: A 72% yield was achieved using DMF and slow addition of cyclization agents .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to enforce enantioselectivity.

- Dynamic Resolution : Racemic mixtures can be resolved via enzymatic or chemical kinetic resolution.

- Computational Modeling : DFT calculations predict transition states to guide reagent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.